Erythromycin C-13

CYP3A Drug Interaction Breath Test Pharmacokinetics

Erythromycin C-13 (CAS 215031-94-0), also designated as 13C-Erythromycin or [13C]-N-dimethyl erythromycin, is a stable isotope-labeled analog of the macrolide antibiotic erythromycin wherein two carbon-13 atoms are incorporated at the N-dimethyl positions of the desosamine sugar moiety. With a molecular formula of C37H67NO13 and a molecular weight of 735.91 g/mol, this nonradioactive labeled compound retains the identical chemical and biological properties of the unlabeled parent molecule while exhibiting a distinct mass shift detectable by mass spectrometry.

Molecular Formula C37H67NO13
Molecular Weight 735.9 g/mol
CAS No. 215031-94-0
Cat. No. B10754170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin C-13
CAS215031-94-0
Molecular FormulaC37H67NO13
Molecular Weight735.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11+1,12+1
InChIKeyULGZDMOVFRHVEP-AXHSKANISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water at 2mg/ml
WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/
WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM;  SOL IN 95% ETHANOL & BENZENE;  SPARINGLY SOL IN ETHER;  VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/
FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate
Very soluble in acetone, ethyl ether, ethanol, chloroform
Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate;  moderately soluble in ether, ethylene dichloride, amyl acetate
Solubility in water: approx 2 mg/ML
4.59e-01 g/L

Erythromycin C-13 CAS 215031-94-0: Stable Isotope-Labeled Macrolide for Precision Bioanalysis and CYP3A Profiling


Erythromycin C-13 (CAS 215031-94-0), also designated as 13C-Erythromycin or [13C]-N-dimethyl erythromycin, is a stable isotope-labeled analog of the macrolide antibiotic erythromycin wherein two carbon-13 atoms are incorporated at the N-dimethyl positions of the desosamine sugar moiety [1]. With a molecular formula of C37H67NO13 and a molecular weight of 735.91 g/mol, this nonradioactive labeled compound retains the identical chemical and biological properties of the unlabeled parent molecule while exhibiting a distinct mass shift detectable by mass spectrometry [2]. Unlike radioactive 14C-labeled erythromycin, which poses handling restrictions and clinical application barriers, Erythromycin C-13 enables safe, regulatory-compliant use in both laboratory and clinical research settings as a tracer, internal standard, and in vivo probe for cytochrome P450 3A (CYP3A) activity [3].

Erythromycin C-13: Why Unlabeled Erythromycin or Radioisotope Alternatives Cannot Substitute in Quantification and CYP3A Assays


Generic substitution of Erythromycin C-13 with unlabeled erythromycin or alternative labeling strategies is scientifically invalid in quantitative analytical and metabolic probe applications. Unlabeled erythromycin cannot serve as an internal standard in LC-MS or GC-MS workflows due to chromatographic co-elution and identical mass-to-charge ratios, precluding the accurate correction of matrix effects, extraction losses, and ionization variability inherent in biological sample analysis [1]. While 14C-radioisotope-labeled erythromycin has historically been employed as a CYP3A breath test probe, its radioactivity imposes stringent handling protocols, waste disposal requirements, and clinical application restrictions that significantly limit its practical utility in both early-stage drug development and human studies [2]. Alternative stable isotope-labeled erythromycin variants, such as Erythromycin-13C,d3 (CAS 959119-26-7), contain different isotopic substitution patterns that may exhibit altered physicochemical properties or metabolic behavior; only Erythromycin C-13 provides the specific N-dimethyl 13C2 labeling configuration that has been rigorously validated for in vivo CYP3A breath test methodology in rats with a fully characterized physiologically based pharmacokinetic (PBPK) model [3].

Erythromycin C-13 Quantitative Differentiation: Head-to-Head Evidence for Procurement Decisions


Nonradioactive CYP3A In Vivo Probe: 13C-EM vs. 14C-EM for Breath Test Safety and Feasibility

Erythromycin C-13 (13C-EM) provides a nonradioactive alternative to the 14C-erythromycin breath test probe, eliminating radioactive handling restrictions while maintaining full quantitative capability for CYP3A activity assessment. In a rat model study, 13C-EM was administered intravenously or orally, and breath Δ13CO2 values were measured via infrared spectrophotometry to quantify CYP3A-mediated N-demethylation. The Cmax and AUC0-t of Δ13CO2 were significantly decreased when co-administered with the CYP3A inhibitor ketoconazole, and significantly increased with the CYP3A inducer dexamethasone, demonstrating that 13C-EM accurately reports both CYP3A inhibition and induction [1].

CYP3A Drug Interaction Breath Test Pharmacokinetics

Mass Spectrometric Internal Standard: Isotopic Differentiation for Accurate Biological Quantification

Erythromycin C-13 functions as a stable isotope-labeled internal standard for the quantification of erythromycin in biological matrices via GC-MS and LC-MS. The carbon-13 labeling at the N-dimethyl positions introduces a mass shift of +2 Da relative to unlabeled erythromycin, enabling chromatographic co-elution with the analyte while providing distinct mass spectrometric detection channels. This configuration corrects for matrix effects, extraction recovery variability, and ionization suppression/enhancement that would otherwise compromise quantitative accuracy when using unlabeled erythromycin or structurally dissimilar internal standards . In a validated HPLC method for erythromycin impurity analysis, Erythromycin C was baseline-separated from Erythromycin A, Erythromycin B, and nine EP-specified impurities on a Waters XBridge C18 column, establishing the chromatographic conditions required for accurate quantification of Erythromycin C as an impurity or metabolic component [1].

LC-MS/MS Internal Standard Quantitative Bioanalysis

Antibacterial Activity Differentiation: Erythromycin C vs. Erythromycin A as Impurity or Metabolite Reference

Erythromycin C, the unlabeled counterpart of Erythromycin C-13, exhibits quantifiably reduced antibacterial activity compared to the primary active component Erythromycin A. In a comprehensive study evaluating 21 Gram-positive and 15 Gram-negative bacterial strains, Erythromycin C and Erythromycin D demonstrated approximately half the antibacterial potency of Erythromycin A or less [1]. This differential activity profile establishes Erythromycin C as both a biosynthetic intermediate and a critical impurity reference standard for quality control. The European Pharmacopoeia limits Erythromycin C content in erythromycin drug substance to ≤5.0% by HPLC, reflecting its status as a specified impurity requiring rigorous monitoring [2].

Antibacterial Activity Minimum Inhibitory Concentration Impurity Profiling

Chromatographic Resolution: Validated Separation of Erythromycin C from Erythromycin A, B, and EP Impurities

A validated stability-indicating HPLC method has demonstrated the baseline separation of Erythromycin C from Erythromycin A, Erythromycin B, and nine European Pharmacopoeia (EP) impurities (A, B, C, D, E, F, H, I, and M) in erythromycin stearate tablets [1]. The method employs a Waters XBridge C18 column (100 mm × 4.6 mm, 3.5 μm particle size) with a mobile phase gradient of 0.4% ammonium hydroxide in water and methanol, monitoring at 215 nm. This separation is essential for accurate quantification of Erythromycin C as an impurity or metabolite. An enhanced separation method capable of operating at 25°C (versus the elevated temperatures required by Ph. Eur. methods) has been developed, improving laboratory convenience while maintaining sufficient sensitivity to limit all erythromycin-related impurities to 1% [2].

HPLC Method Validation Impurity Separation Pharmaceutical Quality Control

Erythromycin C-13: Validated Application Scenarios for Scientific and Industrial Use


CYP3A-Mediated Drug-Drug Interaction Assessment via Breath Test Methodology

Erythromycin C-13 (13C-EM) serves as a validated nonradioactive in vivo probe for quantifying CYP3A-mediated drug interactions in preclinical and early clinical development. As demonstrated in rat studies, intravenous or oral administration of 13C-EM enables measurement of CYP3A activity through infrared spectrophotometric detection of exhaled 13CO2, with the Cmax and AUC0-t of Δ13CO2 responding significantly to both CYP3A inhibitors (ketoconazole) and inducers (dexamethasone) [1]. A physiologically based pharmacokinetic (PBPK) model has been constructed and validated to describe 13CO2 exhalation profiles, enabling quantitative analysis of CYP3A inhibition and induction magnitude [2]. This application is particularly valuable in early drug development for assessing potential drug-drug interactions of new molecular entities without the regulatory and safety burdens associated with radioactive 14C probes.

Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of Erythromycin in Biological Matrices

Erythromycin C-13 is employed as a stable isotope-labeled internal standard for the accurate quantification of erythromycin in plasma, tissue, urine, and environmental water samples using GC-MS or LC-MS/MS. The carbon-13 labeling introduces a +2 Da mass shift that enables independent mass spectrometric detection while maintaining identical chromatographic retention behavior to the analyte, thereby correcting for matrix effects, extraction recovery variability, and ionization suppression [1]. This application supports pharmacokinetic studies, therapeutic drug monitoring, bioequivalence assessments, and environmental fate analyses where precise erythromycin concentration data are required for regulatory submission or scientific publication.

Pharmaceutical Quality Control: Impurity Reference Standard for Erythromycin C Quantification

Erythromycin C-13, or its unlabeled counterpart Erythromycin C (CAS 1675-02-1), serves as a critical impurity reference standard for the quality control of erythromycin drug substances and finished pharmaceutical products. Validated HPLC methods have been developed to separate Erythromycin C from Erythromycin A, Erythromycin B, and nine EP-specified impurities on C18 columns with UV detection at 215 nm [1]. The European Pharmacopoeia specifies an Erythromycin C limit of ≤5.0% in erythromycin, and enhanced HPLC methods have been developed that are capable of limiting all impurities to 1% [2]. This reference standard supports ANDA submissions, DMF filings, stability studies, and routine batch release testing in compliance with ICH Q3A/Q3B impurity guidelines.

Metabolic Flux Analysis and Biosynthetic Pathway Elucidation Studies

Erythromycin C-13 supports research into the biosynthetic pathways of erythromycin and related macrolide antibiotics produced by Saccharopolyspora erythraea. Erythromycin C is a biosynthetic intermediate in the erythromycin pathway, and its carbon-13 labeling enables metabolic flux analysis using 13C NMR spectroscopy to trace carbon atom incorporation patterns during fermentation [1]. This application is relevant to metabolic engineering efforts aimed at improving erythromycin yield, producing novel erythromycin analogs through precursor-directed biosynthesis, or understanding the regulation of polyketide synthase systems in actinomycete bacteria.

Quote Request

Request a Quote for Erythromycin C-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.